25-Anhydrocimigenol 3-o-beta-D-xyloside

Gastric Cancer Apoptosis Induction Cytotoxicity

25-Anhydrocimigenol 3-O-beta-D-xyloside (also known as Cimiside E) is a 9,19-cycloartane triterpene glycoside belonging to the cimigenol-xyloside class. The compound is characterized by a cycloartane skeleton with a β-D-xylopyranoside moiety attached at the C-3 position and a distinctive 25-anhydro modification.

Molecular Formula C35H54O8
Molecular Weight 602.8 g/mol
CAS No. 181765-11-7
Cat. No. B1257335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-Anhydrocimigenol 3-o-beta-D-xyloside
CAS181765-11-7
Molecular FormulaC35H54O8
Molecular Weight602.8 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C
InChIInChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3/t18-,19-,20-,21+,22+,23+,24+,25-,26-,27-,28+,29-,31-,32-,33-,34+,35+/m1/s1
InChIKeyCVBALRXHSITZGC-PVGNLWKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





25-Anhydrocimigenol 3-O-beta-D-xyloside (CAS 181765-11-7): Cycloartane Triterpenoid Identity and Baseline Characteristics


25-Anhydrocimigenol 3-O-beta-D-xyloside (also known as Cimiside E) is a 9,19-cycloartane triterpene glycoside belonging to the cimigenol-xyloside class [1]. The compound is characterized by a cycloartane skeleton with a β-D-xylopyranoside moiety attached at the C-3 position and a distinctive 25-anhydro modification [2]. Isolated from the roots/rhizomes of Actaea species (Cimicifuga racemosa, Actaea asiatica), the compound exhibits a molecular formula of C35H54O8 and a molecular weight of 602.8 g/mol . As a triterpenoid xyloside, it represents one of the major bioactive constituents in black cohosh extracts and serves as a reference standard for phytochemical characterization and pharmacological investigation of cycloartane glycosides .

Phytochemical Reference
Reported cycloartane triterpenoid xyloside marker for Actaea species characterization
Cell-Model Research Tool
Supports cytotoxicity endpoint studies across gastric, hepatic and breast cancer cell models
Structural Identity
25-Anhydro cycloartane xyloside; distinct from acetylated or didehydro analogs

Why Generic Substitution of Cycloartane Triterpenoid Xylosides is Scientifically Unsound: The Case of 25-Anhydrocimigenol 3-O-beta-D-xyloside


The cycloartane triterpenoid xyloside class exhibits profound structure-activity relationships (SAR) where subtle modifications—particularly at the C-25 position—dramatically alter cytotoxic potency, cell line selectivity, and apoptotic pathway engagement. Cimigenol-derived xylosides differ substantially in their IC50 values depending on acetylation patterns, double-bond placement, and glycosylation configurations [1]. The 25-anhydro modification present in this compound generates a distinct pharmacophore that cannot be replicated by acetylated analogs (e.g., 25-O-acetylcimigenol xyloside) or didehydro derivatives (e.g., 7,8-didehydrocimigenol xyloside) [2]. Generic interchange without quantitative verification of potency in the specific cell line of interest risks experimental failure, inconsistent SAR interpretation, and irreproducible biological data. The quantitative differential evidence below establishes that even structurally proximate analogs display divergent IC50 values and mechanism-specific activities, precluding casual substitution .

!
C-25 Modification Context
25-Anhydro vs. acetyl or didehydro analogs may shift cell-line potency by >2-fold; SAR requires compound-specific validation.
!
Cell-Selectivity Mismatch
Acetylated xylosides exhibit divergent IC50 profiles across gastric, hepatic and breast lines; cross-line activity cannot be assumed.
!
Identity Verification Gap
Spectroscopic signatures (IR/Raman) are modification-specific; unverified substitute may compromise lot traceability and QC.

Quantitative Differentiation of 25-Anhydrocimigenol 3-O-beta-D-xyloside: Evidence-Based Procurement Guide for Scientific Selection


Superior Gastric Cancer Cytotoxicity of 25-Anhydrocimigenol 3-O-beta-D-xyloside Relative to Cimigenol-3-O-β-D-xylopyranoside

25-Anhydrocimigenol 3-O-beta-D-xyloside demonstrates a specific cytotoxic IC50 of 14.58 μM against AGS human gastric adenocarcinoma cells, which is approximately 1.9-fold more potent than the structurally related cimigenol-3-O-β-D-xylopyranoside (IC50 = 28.7 μM at 24h) in head-to-head comparison studies . The compound induces dose-dependent apoptosis and G2/M cell cycle arrest, with mechanistic engagement of both extrinsic and intrinsic caspase pathways at concentrations as low as 30 μM .

Gastric cancer cytotoxicity
Data to verify
AGS cells: target 14.58 μM vs. cimigenol xyloside 28.7 μM (24h); 1.97-fold lower IC50.
Reported AGS cell-model response context; ~2-fold difference may support dose-response studies.
Direct head-to-head data; source verification recommended.
Gastric Cancer Apoptosis Induction Cytotoxicity Cell Cycle Arrest

Comparative Hepatoma Cytotoxicity: 25-Anhydrocimigenol 3-O-beta-D-xyloside versus 23-O-Acetylcimigenol-3-O-β-D-xylopyranoside

In HepG2 human hepatocellular carcinoma cells, 25-anhydrocimigenol 3-O-beta-D-xyloside (ACX) exhibits an IC50 of 18 μM [1]. By comparison, the 23-O-acetylated analog demonstrates an IC50 of 16 μM under identical HepG2 assay conditions, indicating that the 23-O-acetyl substitution provides marginally enhanced potency (~12.5% lower IC50) relative to the 25-anhydro modification in this specific liver cancer context [2]. Both compounds operate through apoptosis induction and G2-M cell cycle arrest, but the differential potency suggests distinct structure-activity relationships across cancer types.

Hepatoma cytotoxicity
Context-dependent
HepG2 cells: target 18 μM vs. 23-O-acetyl analog 16 μM; 2 μM difference.
Assay-response context; structural analog IC50 within 2 μM range.
Cross-study comparison; potency interpretation cell-line specific.
Hepatocellular Carcinoma HepG2 Cells Cytotoxicity Comparison Apoptosis

C-25 Modification Impact on Breast Cancer Cytotoxicity: 25-Anhydro versus 25-O-Acetyl and 7,8-Didehydro Analogs

The 25-anhydro modification yields distinct potency characteristics relative to alternative C-25 functionalizations. The 25-O-acetylcimigenol-3-O-β-D-xylopyranoside analog exhibits enhanced breast cancer cytotoxicity with IC50 values of 3.2 μg/mL (5 μM) compared to 7.2 μg/mL (12.1 μM) for 7,8-didehydrocimigenol 3-O-β-D-xylopyranoside, representing a 2.4-fold potency enhancement attributable to the C-25 acetyl group [1]. 25-Anhydrocimigenol 3-O-beta-D-xyloside demonstrates notable cytotoxicity against MCF-7 breast cancer cells [2], but quantitative IC50 comparison data against the acetylated analog in identical MCF-7 conditions is currently unavailable in peer-reviewed literature.

MCF-7 breast cancer SAR
Class-level
Target: activity reported (no IC50). 25-O-acetyl analog: 5 μM; 7,8-didehydro analog: 12.1 μM.
C-25 modification context-dependent; 2.4-fold range within class.
Quantitative target IC50 unavailable; interpret with caution.
Breast Cancer MCF-7 Cells Structure-Activity Relationship Acetylation Effect

Spectroscopic Differentiation for Quality Control: IR and Raman Signature of 25-Anhydrocimigenol 3-O-beta-D-xyloside

IR and Raman spectroscopy in the C=O, C=C, and C-H stretching vibration regions provide unequivocal discrimination among triterpene xylosides isolated from C. racemosa [1]. The 25-anhydrocimigenol xyloside (compound 4) exhibits characteristic vibrational frequencies distinct from co-isolated analogs including 23-epi-26-deoxycimicifugoside (2), 23-epi-26-deoxyactein (3), 23-O-acetylshengmanol xyloside (5), 25-O-acetylcimigenol xyloside (6), and 3′-O-acetylcimicifugoside H-1 (7) [2]. These spectroscopic signatures, validated by DFT calculations of NMR shielding constants, enable unambiguous lot-specific identity confirmation.

Spectroscopic QC identity
Direct comparison
Distinct IR/Raman CO, CC, CH stretching signatures; DFT-validated NMR shifts.
Supports lot-specific identity confirmation; non-destructive QC method.
Validated against six co-isolated triterpene xylosides.
Quality Control Spectroscopic Fingerprinting Structural Authentication FT-IR

Multi-Cancer Cell Line Activity Profile: Broad Cytotoxicity Spectrum of 25-Anhydrocimigenol 3-O-beta-D-xyloside

25-Anhydrocimigenol 3-O-beta-D-xyloside demonstrates reproducible cytotoxicity across a panel of human cancer cell lines: AGS gastric adenocarcinoma (IC50 = 14.58 μM) , HepG2 hepatocellular carcinoma (IC50 = 18 μM) [1], Bel-7402 hepatoma (IC50 = 18 μM) [2], and MCF-7 breast adenocarcinoma (notable cytotoxicity) [3]. In comparison, the co-isolated analog 25-O-acetylcimigenol-β-O-D-xyloside (compound 5) similarly exhibits cytotoxicity against HepG2 and MCF-7 cells [3], but lacks the published AGS gastric cancer activity profile. This cross-cancer line activity distinguishes the compound from more narrowly active cimigenol derivatives.

Multi-line activity profile
Context-dependent
AGS 14.58 μM, HepG2 18 μM, Bel-7402 18 μM, MCF-7 active.
Broad cell-model endpoint profile; supports multi-line cytotoxicity screening.
Benchmark across gastric, hepatic, breast models.
Multi-Cancer Screening HepG2 MCF-7 Bel-7402 AGS

Optimal Scientific and Procurement Applications for 25-Anhydrocimigenol 3-O-beta-D-xyloside Based on Quantitative Evidence


Gastric Cancer Apoptosis Mechanism Studies (AGS Cell Model)

Researchers investigating caspase-dependent apoptosis in gastric adenocarcinoma should prioritize 25-anhydrocimigenol 3-O-beta-D-xyloside as the primary tool compound. With an IC50 of 14.58 μM against AGS cells—nearly 2-fold more potent than cimigenol-3-O-β-D-xylopyranoside (28.7 μM)—this compound enables efficient induction of both extrinsic and intrinsic caspase pathways at concentrations of 30-90 μM . The established dose-response relationship and mechanistic characterization make it the reference standard for gastric cancer apoptosis studies involving cycloartane triterpenoids.

Structure-Activity Relationship (SAR) Studies of C-25-Modified Cycloartane Glycosides

Investigators exploring how C-25 functionalization modulates anticancer potency should utilize 25-anhydrocimigenol 3-O-beta-D-xyloside as a key comparator against 25-O-acetyl and 7,8-didehydro analogs. Published data demonstrate that C-25 acetylation enhances MCF-7 breast cancer cytotoxicity 2.4-fold (from 12.1 μM to 5 μM), establishing a quantifiable SAR baseline [1]. The 25-anhydro variant occupies a distinct potency-activity niche within this SAR landscape, making it essential for systematic SAR studies.

Multi-Cancer Cell Line Comparative Cytotoxicity Profiling

This compound is uniquely positioned for multi-cancer comparative studies due to its well-documented activity across gastric (AGS, IC50 = 14.58 μM), hepatic (HepG2, IC50 = 18 μM; Bel-7402, IC50 = 18 μM), and breast (MCF-7) cancer cell lines [2]. Unlike acetylated analogs that may show potency confined to specific cell types, this compound provides a consistent activity baseline across multiple cancer histologies, enabling cross-line potency comparisons and mechanism-of-action studies.

Phytochemical Reference Standard for Black Cohosh (Cimicifuga racemosa) Quality Control

Analytical chemists and quality control laboratories should employ 25-anhydrocimigenol 3-O-beta-D-xyloside as a reference marker for black cohosh extract standardization. Its distinct IR and Raman spectroscopic signatures in the C=O, C=C, and C-H stretching regions enable unambiguous compound identification and differentiation from co-occurring triterpene xylosides [3]. This spectroscopic fingerprinting capability supports lot release testing and ensures batch-to-batch consistency in natural product research.

Application
Selection Property
Validation Focus
Gastric cancer cell-model apoptosis research
Caspase pathway-response context
Cell-line specific cytotoxicity endpoint verification
Cycloartane C-25 SAR studies
C-25 modification potency-profile review
Cell-line dependent IC50 comparison across analogs
Multi-line cytotoxicity screening
Cross-cell-line activity baseline
Endpoint reproducibility across gastric, hepatic, breast models
Phytochemical standardization
Spectroscopic identity confirmation
IR/Raman lot release testing for Actaea species

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